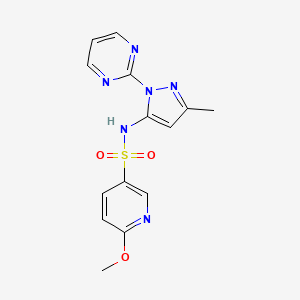
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the sulfonamide family and has been used as an inhibitor of chloride channels and transporters. In
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide has been extensively used in scientific research as an inhibitor of chloride channels and transporters. Chloride channels and transporters are involved in various physiological processes such as cell volume regulation, neuronal excitability, and acid-base balance. N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide has been shown to inhibit several types of chloride channels and transporters, including the anion exchanger, the cystic fibrosis transmembrane conductance regulator, and the volume-regulated anion channel.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide involves the binding of the compound to the chloride channel or transporter, thereby inhibiting its function. N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide has been shown to bind to a specific site on the anion exchanger, which is located on the extracellular surface of the protein. This binding causes a conformational change in the protein, which prevents the transport of chloride ions across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide depend on the specific chloride channel or transporter that is inhibited. For example, inhibition of the cystic fibrosis transmembrane conductance regulator can lead to decreased secretion of chloride ions in the lungs, which is a hallmark of cystic fibrosis. Inhibition of the volume-regulated anion channel can lead to decreased cell volume regulation, which can result in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide in lab experiments is its specificity for chloride channels and transporters. This allows researchers to selectively inhibit these proteins without affecting other ion channels or transporters. However, one limitation of using N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide is its potential for off-target effects. N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide has been shown to inhibit other proteins besides chloride channels and transporters, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research involving N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and transporters. This would allow researchers to selectively target these proteins without affecting other ion channels or transporters. Another area of interest is the use of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide in drug discovery. N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide has been shown to inhibit the activity of certain drug transporters, which can affect the pharmacokinetics of drugs. Understanding the mechanism of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide inhibition of drug transporters could lead to the development of more effective drugs. Finally, the use of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide in the treatment of diseases such as cystic fibrosis and hypertension is an area of ongoing research.
Synthesemethoden
The synthesis of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide involves the reaction of 2,3-dichloroaniline with ethyl 3-pyridyl sulfone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 60-70%.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-17(12-7-3-6-11(14)13(12)15)20(18,19)10-5-4-8-16-9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYXTDUJJVVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)

![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)

![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)

![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)